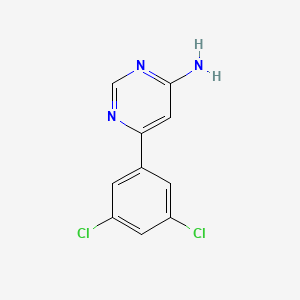

6-(3,5-Dichlorophenyl)pyrimidin-4-amine

CAS No.: 1599550-19-2

Cat. No.: VC3114581

Molecular Formula: C10H7Cl2N3

Molecular Weight: 240.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1599550-19-2 |

|---|---|

| Molecular Formula | C10H7Cl2N3 |

| Molecular Weight | 240.09 g/mol |

| IUPAC Name | 6-(3,5-dichlorophenyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H7Cl2N3/c11-7-1-6(2-8(12)3-7)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) |

| Standard InChI Key | CLOSGANLMPKVBE-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N |

Introduction

Structural and Chemical Properties

Molecular Structure and Identification

6-(3,5-Dichlorophenyl)pyrimidin-4-amine features a six-membered pyrimidine heterocyclic ring with two nitrogen atoms at positions 1 and 3. The compound is characterized by a 3,5-dichlorophenyl moiety attached at the 6-position of the pyrimidine ring and an amino group at position 4. This structural arrangement creates a molecule with distinctive electronic distribution and potential for multiple interactions with biological targets.

The compound is identified by the following parameters:

| Property | Value |

|---|---|

| CAS Number | 1599550-19-2 |

| Molecular Formula | C₁₀H₇Cl₂N₃ |

| Molecular Weight | 240.09 g/mol |

| IUPAC Name | 6-(3,5-dichlorophenyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H7Cl2N3/c11-7-1-6(2-8(12)3-7)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) |

| Standard InChIKey | CLOSGANLMPKVBE-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N |

Physical Properties

The physical properties of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine are influenced by both its heteroaromatic structure and the presence of chlorine substituents. The compound exhibits characteristics typical of substituted pyrimidines, including:

-

Appearance: Generally presents as a crystalline solid at room temperature

-

Solubility: Exhibits moderate solubility in organic solvents such as DMSO, DMF, and chloroform, with limited solubility in water

-

Stability: Relatively stable under standard laboratory conditions

-

Melting point: Expected to have a defined melting point characteristic of crystalline aromatic compounds

Chemical Reactivity

The reactivity of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine is determined by its functional groups:

-

The amino group at position 4 can participate in:

-

Nucleophilic reactions

-

Hydrogen bonding

-

Formation of amide derivatives

-

Potential for diazotization reactions

-

-

The pyrimidine ring system is susceptible to:

-

Electrophilic substitution at specific positions

-

Nucleophilic substitution under appropriate conditions

-

Coordination with metal ions through nitrogen atoms

-

-

The 3,5-dichlorophenyl moiety:

-

Influences the electronic distribution within the molecule

-

Can participate in halogen bonding

-

May undergo metal-catalyzed coupling reactions

-

Synthesis Methods

General Synthetic Approaches

The synthesis of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine typically involves the reaction of a pyrimidine precursor with a 3,5-dichlorophenyl moiety. Common methods include nucleophilic aromatic substitution or cross-coupling reactions, depending on the starting materials and desired conditions.

Several synthetic routes can be employed:

-

Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling) between 4-amino-6-halopyrimidine and 3,5-dichlorophenylboronic acid

-

Direct condensation methods involving appropriate precursors to construct the pyrimidine ring

-

Nucleophilic aromatic substitution of a suitable leaving group at position 6 of 4-aminopyrimidine

Specific Synthetic Procedures

A representative synthetic procedure might involve:

-

Preparation of 4-amino-6-chloropyrimidine from commercially available starting materials

-

Suzuki-Miyaura coupling with 3,5-dichlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst

-

Purification through recrystallization or column chromatography

Alternatively, the compound could be synthesized through a multi-component reaction approach:

-

Reaction of 3,5-dichlorobenzaldehyde with appropriate reagents to form an enamine intermediate

-

Condensation with formamidine or a similar reagent to construct the pyrimidine ring

-

Functionalization to introduce the amino group at position 4

Optimization Considerations

Several factors are critical for optimizing the synthesis of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine:

-

Selection of appropriate catalysts and ligands for cross-coupling reactions

-

Careful control of reaction temperature and time

-

Choice of solvent system to enhance yield and selectivity

-

Purification methods to ensure high compound purity

| Compound | Key Structural Differences | Potential Effect on Activity |

|---|---|---|

| 6-(3,5-Dichlorophenyl)pyrimidin-4-amine | Reference compound | Baseline activity profile |

| 6-(2,5-Dichlorophenyl)pyrimidin-4-amine | Different chlorine positions | Altered binding orientation and selectivity |

| N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Additional pyrazole ring | Modified electronic distribution and binding properties |

| 6-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine | Different substitution pattern | Distinct pharmacophore arrangement |

Analytical Characterization

Spectroscopic Analysis

The structural characterization of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine can be accomplished using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for:

-

Pyrimidine ring protons (typically downfield due to deshielding effect)

-

Aromatic protons of the dichlorophenyl group (showing characteristic splitting patterns)

-

Amino group protons (often appearing as a broad singlet)

-

-

¹³C NMR would reveal carbon signals corresponding to:

-

Pyrimidine carbons (with characteristic chemical shifts)

-

Aromatic carbons of the dichlorophenyl group

-

Carbon atoms bearing chlorine substituents (typically upfield)

-

-

-

Mass Spectrometry:

-

Would exhibit a molecular ion peak at m/z 240

-

Characteristic isotope pattern due to the presence of two chlorine atoms

-

Fragmentation patterns featuring loss of chlorine atoms and cleavage of the phenyl-pyrimidine bond

-

-

Infrared Spectroscopy:

-

Characteristic N-H stretching bands for the amino group

-

C=N stretching vibrations of the pyrimidine ring

-

C-Cl stretching bands for the chlorine substituents

-

X-ray Crystallography

X-ray crystallography analysis would provide detailed information about:

-

The three-dimensional structure of the molecule

-

Bond lengths and angles

-

Torsion angles between the pyrimidine and phenyl rings

-

Intermolecular interactions in the crystalline state, including:

-

Hydrogen bonding networks

-

π-π stacking interactions

-

Potential halogen bonding involving chlorine atoms

-

Chromatographic Methods

Purification and analysis of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine can be achieved through:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase C18 columns with appropriate mobile phases

-

UV detection at wavelengths corresponding to the compound's absorption maxima

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates with suitable solvent systems

-

Visualization under UV light or with appropriate staining reagents

-

Comparative Analysis with Related Compounds

Structural Comparisons

6-(3,5-Dichlorophenyl)pyrimidin-4-amine shares structural similarities with several related compounds found in medicinal chemistry research:

-

6-(3,5-Dichlorophenyl)pyrimidin-4-amine (CAS: 1599550-19-2):

-

Features a pyrimidine core with a dichlorophenyl group at position 6

-

Contains an amino group at position 4

-

Has chlorine atoms at positions 3 and 5 of the phenyl ring

-

-

5-[(3,5-dichlorophenyl)amino]methylene]pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 501908-99-2):

-

Contains a different arrangement of the 3,5-dichlorophenyl group

-

Features a different pyrimidine core structure with three carbonyl groups

-

Includes an aminomethylene linker between the aromatic systems

-

-

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 736164-80-0):

Functional Comparisons

Comparative analysis of these compounds reveals important structure-function relationships:

| Compound | Key Structural Features | Potential Functional Implications |

|---|---|---|

| 6-(3,5-Dichlorophenyl)pyrimidin-4-amine | Direct attachment of dichlorophenyl to pyrimidine; 4-amino group | Potential for kinase inhibition; moderate lipophilicity |

| 5-[(3,5-dichlorophenyl)amino]methylene]pyrimidine-2,4,6(1H,3H,5H)-trione | Trioxopyrimidine core; flexible linker | Different hydrogen bonding pattern; potentially increased water solubility |

| N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Fused ring system; N-linked dichlorophenyl | Altered electronic distribution; different binding orientation |

| 6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)pyrimidin-4-amine | Additional 3,5-dimethoxyphenyl group; different chlorine positions | More complex pharmacophore; potentially broader activity spectrum |

SAR Implications

The structural variations among these compounds suggest several structure-activity relationship principles:

Research Applications and Future Perspectives

Current Research Trends

Pyrimidine derivatives similar to 6-(3,5-Dichlorophenyl)pyrimidin-4-amine are being investigated for various applications:

-

As building blocks for more complex molecules with targeted biological activities

-

In structure-activity relationship studies to optimize biological activity

-

As potential lead compounds for drug discovery programs

-

In materials science for specialized applications

Future Research Directions

Future research involving 6-(3,5-Dichlorophenyl)pyrimidin-4-amine may focus on:

-

Comprehensive screening against diverse biological targets to identify specific therapeutic applications

-

Development of analogs with modified substituents to optimize activity and pharmacokinetic properties

-

Investigation of co-crystallization studies with target proteins to elucidate binding modes

-

Exploration of new synthetic methodologies to improve efficiency and scalability

Challenges and Opportunities

Several challenges and opportunities exist in the continued development of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine and related compounds:

-

Challenges:

-

Optimizing selectivity for specific biological targets

-

Improving water solubility while maintaining target affinity

-

Developing efficient and scalable synthetic routes

-

-

Opportunities:

-

Leveraging computational methods to predict activity and guide design

-

Exploring hybrid molecules incorporating the 6-(3,5-dichlorophenyl)pyrimidin-4-amine scaffold

-

Investigating synergistic combinations with established therapeutic agents

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume